
Xanthocillin X dimethyl ether
説明
Xanthocillin X, also known as ophthocillin, was the first reported natural product found to contain the isocyanide functional group . It was first isolated from Penicillium notatum and subsequently from several other sources . The dimethyl ether derivative of Xanthocillin X has a molecular formula of C20H16N2O2 .
Synthesis Analysis
The synthesis of Xanthocillin X and its derivatives has been a subject of research. A study by Hübner and colleagues revealed that Xanthocillin X has broad-spectrum activity against several strains of bacteria . They found that an inactive analogue of Xanthocillin X, XanDME, regained antibiotic activity in a mutant strain of A. baumannii with two efflux pumps knocked out .Molecular Structure Analysis
Xanthocillin X dimethyl ether has a molecular weight of 316.35 and a percent composition of C 75.93%, H 5.10%, N 8.86%, O 10.11% . It contains a total of 41 bonds; 25 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, 2 positively charged N, and 2 ethers (aromatic) .Chemical Reactions Analysis
The chemical reactions of Xanthocillin X and its derivatives are still under investigation. One study found that Xanthocillin X exclusively bound to copper (II) and suggested that copper binding was involved in its antibacterial mechanism .科学的研究の応用
Antitumor Activity
Xanthocillin X dimethyl ether exhibits significant antitumor activity. He Qi-yang (2010) found that it notably inhibits the proliferation of various human cancer cells, including hepatoma HepG2, breast cancer MCF-7, and oral epithelial carcinoma KB cells. The compound induces apoptosis and arrests the cell cycle at the G2/M phase, increasing intracellular reactive oxygen species (ROS) levels (He Qi-yang, 2010).
Alzheimer's Disease Research
In Alzheimer's disease research, compounds including xanthocillin X dimethyl ether have shown potential. H. Harms et al. (2015) discovered that xanthocillin X dimethyl ether can prevent the enhanced production of amyloid β-42, a key factor in Alzheimer's disease, in cellular assays (Harms et al., 2015).
Antibacterial Properties
Xanthocillin X dimethyl ether demonstrates promising antibacterial properties. Ines Hübner et al. (2021) reported its nanomolar potency against Gram-negative bacteria, including Acinetobacter baumannii, a critical priority pathogen. The mechanism involves the dysregulation of heme biosynthesis, highlighting a unique method of bacterial inhibition (Hübner et al., 2021).
Autophagy Induction in Cancer Cells
Ying Zhao et al. (2012) found that SD118-xanthocillin X, a compound isolated from Penicillium commune, significantly induces autophagy in human hepatocellular carcinoma (HepG2) cells. It works by down-regulating the MEK/ERK signaling pathway and up-regulating the PI3K/Beclin 1 signaling pathway (Zhao et al., 2012).
Chemical Profiling for Antimicrobial and Cytotoxicity Studies
Xanthocillin X has been isolated for the first time from a marine fungus, showing remarkable antimicrobial activity against Staphylococcus aureus and Escherichia coli, and significant cytotoxicity against various cancer cell lines. This discovery by Zhuo Shang et al. (2012) contributes to understanding the chemical profile of secondary metabolites from marine sources (Shang et al., 2012).
Thrombopoietin Mimetic Properties
R. Sakai et al. (2005) explored xanthocillins, including a new compound, isolated from the marine fungus Basipetospora sp., as thrombopoietin (TPO) mimics. These compounds were found to promote the proliferation of TPO-sensitive human leukemia cell lines, indicating their potential as c-Mpl agonists, mimicking the action of TPO (Sakai et al., 2005).
将来の方向性
The future directions of research on Xanthocillin X and its derivatives are likely to focus on further understanding their mechanisms of action and potential applications, particularly in the field of antibiotics . The discovery of Xanthocillin X’s effect on heme biosynthesis opens up a new potential target for antibiotic action .
特性
IUPAC Name |
1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZMXOJMQCHRI-AXPXABNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146596 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4464-33-9 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthocillin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOCILLIN X DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


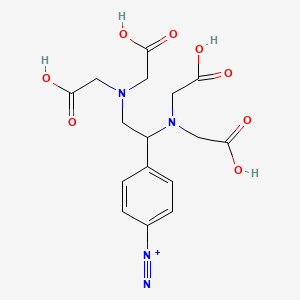
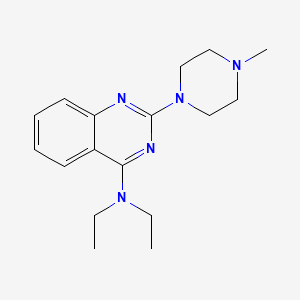
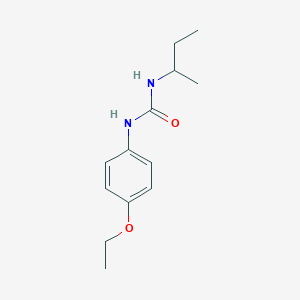
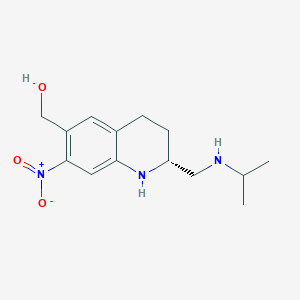

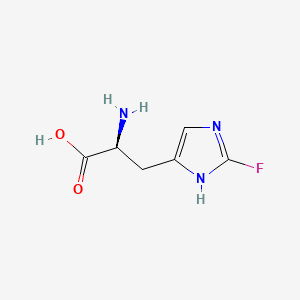
![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)

![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)